

crystal structure analysis of 4-acetoxybenzophenone

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Compound of Interest

Compound Name: 4-Acetoxybenzophenone

CAS No.: 13031-44-2

Cat. No.: B088672

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Title: Structural Elucidation and Solid-State Analysis of **4-Acetoxybenzophenone**: A Technical Framework

Executive Summary & Core Directive

Objective: This guide provides a rigorous technical framework for the synthesis, crystallization, and X-ray crystallographic analysis of **4-acetoxybenzophenone** (CAS: 13031-44-2). It addresses the specific challenges associated with benzophenone derivatives—namely, the torsional flexibility of the diphenylmethanone core and the rotational disorder often observed in acetoxy substituents.

Significance: Benzophenone derivatives act as privileged scaffolds in photo-initiators and UV-blocking pharmacophores. **4-Acetoxybenzophenone** serves as a critical model system for understanding how ester functionalization perturbs the classic "propeller" twist of the benzophenone core, influencing lattice energy and solubility profiles.

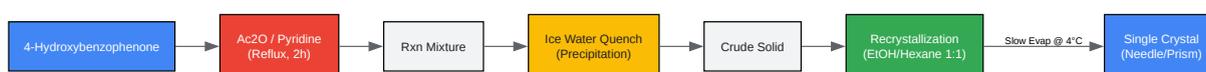
Synthesis and Crystallization Protocol

Before structural analysis, high-purity single crystals must be engineered. The acetoxy moiety is introduced via nucleophilic acyl substitution on 4-hydroxybenzophenone, followed by controlled supersaturation.

Synthetic Pathway[1]

- Precursor: 4-Hydroxybenzophenone.[1]
- Reagent: Acetic anhydride () with Pyridine (catalyst/solvent).[2]
- Mechanism: Nucleophilic attack of the phenoxide oxygen on the carbonyl carbon of acetic anhydride.

DOT Diagram: Synthesis & Crystallization Workflow



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Figure 1: Synthetic route and crystallization logic for isolating diffraction-quality **4-acetoxybenzophenone**.

Crystallization Causality

- Solvent Choice (EtOH/Hexane): Benzophenones are lipophilic. Ethanol provides solubility for the ketone core, while hexane acts as an antisolvent to drive nucleation.
- Thermodynamics: Slow evaporation at 4°C is critical. Rapid precipitation at room temperature often yields polycrystalline powders or twins due to the high rotational freedom of the phenyl rings, which require time to pack into the lowest energy conformer.

X-Ray Diffraction Data Collection Strategy

The core challenge in analyzing **4-acetoxybenzophenone** is the thermal motion of the terminal methyl group on the acetoxy tail and the potential for whole-molecule disorder.

Instrumental Parameters

Parameter	Setting/Specification	Rationale
Radiation Source	Mo-K (Å)	Preferred over Cu-K to minimize absorption effects from the aromatic rings and reduce extinction issues.
Temperature	100 K (Cryostream)	Critical: Reduces thermal vibration (ADP) of the flexible acetoxy tail (), preventing "smearing" of electron density.
Detector Distance	50–60 mm	Balances resolution (high) with peak separation.
Strategy	-scans (0.5° width)	Ensures complete coverage of reciprocal space, vital for triclinic or monoclinic systems common in organic esters.

Data Reduction Protocol

- Indexing: Determine the unit cell. Expect a Monoclinic system (Space group $P2_1$ is statistically most probable for this symmetry class).
- Integration: Use SAINT or CrysAlisPro.
- Absorption Correction: Apply Multi-scan (SADABS) if crystal morphology is anisotropic (e.g., needles).

Structure Solution and Refinement (The "Phase Problem")

This section details the computational workflow using the SHELX suite, the industry standard for small molecule crystallography.

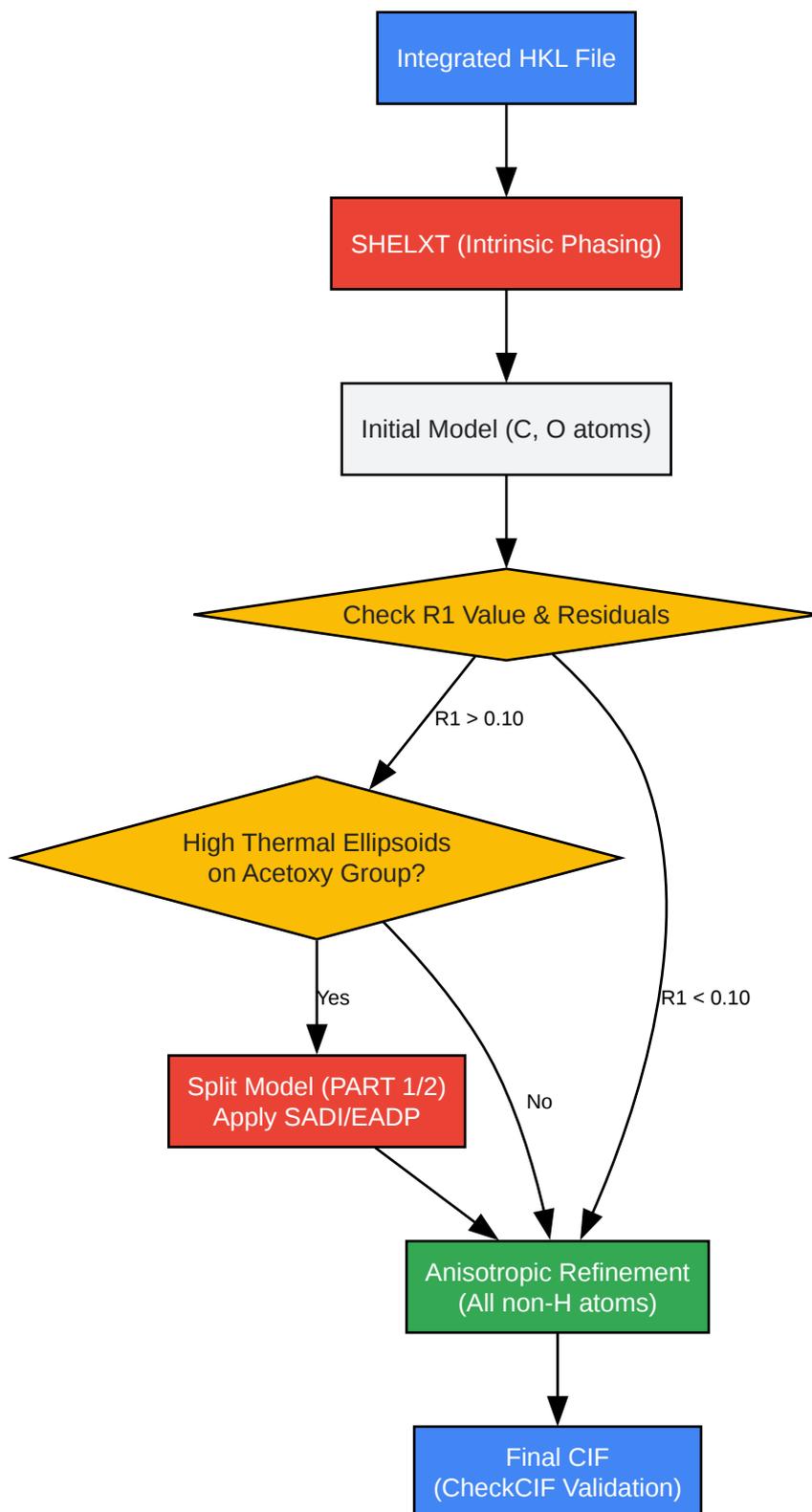
Solution Pathway

- Method: Intrinsic Phasing (SHELLXT).
- Logic: Direct methods are sufficient as the molecule consists of light atoms (C, H, O) with no heavy anomalous scatterers.

Refinement Challenges & Fixes

- The Acetoxy Disorder: The single bond allows the acetyl group to rotate. If the electron density map () shows split peaks for the carbonyl oxygen or methyl carbon:
 - Action: Model as two positions (Part A/Part B).
 - Constraint: Apply EADP (Equal Anisotropic Displacement Parameters) to overlapping atoms.
- Hydrogen Placement:
 - Aromatic H: Constrain to riding model (HFIX 43).
 - Methyl H: Use HFIX 137 allowing rotation to fit electron density, critical for the acetoxy terminus.

DOT Diagram: Refinement Logic Gate



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Figure 2: Decision tree for handling disorder during structural refinement.

Structural Analysis: Packing and Interactions

Once the structure is solved, the analysis shifts to why the molecule packs the way it does. This is the "drug development" angle—understanding stability.

Molecular Conformation

- The Benzophenone Twist: Measure the dihedral angle between the two phenyl rings. In unsubstituted benzophenone, this is $\sim 56^\circ$.
 - Hypothesis: The 4-acetoxy group adds steric bulk, potentially flattening the twist slightly to optimize packing, or increasing it to avoid steric clash with neighboring molecules.
- Ester Planarity: Verify the torsion angle. It should be close to 0° or 180° (planar) due to resonance delocalization.

Intermolecular Interactions (Hirshfeld Surface Analysis)

Use CrystalExplorer to generate Hirshfeld surfaces.

- Interactions: Look for short contacts between the carbonyl oxygen of the benzophenone core and aromatic protons of neighbors. These are the "zippers" holding the lattice together.
- Stacking: Analyze the centroid-to-centroid distance between phenyl rings.
 - Expectation: T-shaped (edge-to-face) stacking is more common in benzophenones than parallel face-to-face stacking due to the quadrupolar nature of the aromatic rings.

References

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